molecular formula C7H9ClN4 B11908790 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Cat. No.: B11908790
M. Wt: 184.62 g/mol
InChI Key: MVEUCLIICAQZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride (CAS 1311369-44-4) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a pyrazolo[3,4-b]pyridine core with a methyl group at the 1-position and an amine group at the 5-position. The compound is supplied as a hydrochloride salt, which enhances its solubility and stability, making it suitable for various experimental conditions . This compound is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules. Its key research value lies in its application in the development of kinase inhibitors, which are crucial for modulating cell signaling pathways involved in diseases like cancer . The mechanism of action for this compound involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, it can modulate signaling pathways that regulate cell proliferation, differentiation, and survival, making it a valuable candidate for therapeutic discovery programs . From a chemical synthesis perspective, it can be prepared through several methods, including substitution reactions with alkyl halides or modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which allow for precise functionalization of the core structure . The C5 amine group acts as a nucleophile, enabling participation in nucleophilic aromatic substitution (SNAr) and alkylation reactions, while the electron-deficient pyridine ring facilitates further derivatization . Attention: This product is for research use only. It is not intended for human or veterinary use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c1-11-7-5(3-10-11)2-6(8)4-9-7;/h2-4H,8H2,1H3;1H

InChI Key

MVEUCLIICAQZAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(C=C2C=N1)N.Cl

Origin of Product

United States

Preparation Methods

Substitution Reactions with Alkyl Halides

This approach introduces the methyl group via alkylation of a halogenated precursor.

Key Steps :

  • Halogenation : A brominated or chlorinated pyrazolo-pyridine intermediate is prepared.

  • Methylation : Reaction with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Salt Formation : Treatment with HCl to form the hydrochloride salt.

Reagents/Conditions :

  • Base: K₂CO₃ in DMF or acetonitrile.

  • Temperature: Room temperature to 60°C.

Advantages :

  • Flexible for introducing substituents at the 5-amino position.

  • Moderate yields (reported for analogous substitutions in ).

Palladium-Catalyzed Cross-Coupling

Modern catalytic methods enable precise functionalization of the pyrazolo-pyridine core.

Key Steps :

  • Buchwald-Hartwig Amination : Coupling of an aryl halide with an amine using Pd₂(dba)₃ and ligands (e.g., xantphos).

  • Methylation : Introduction of the methyl group via alkylation or direct coupling with methylamine.

  • Deprotection/Isolation : Removal of protecting groups (if used) and HCl-mediated salt formation.

Reagents/Conditions :

  • Catalyst: Pd₂(dba)₃, Cs₂CO₃, dry dioxane.

  • Temperature: 80–120°C.

Yields :

  • Intermediate coupling steps: 48.5–82.4% .

Advantages :

  • High regioselectivity for complex derivatives.

  • Scalable for library synthesis.

Multicomponent Reaction (MCR)

An efficient one-pot strategy for constructing the core structure.

Key Steps :

  • Core Assembly : Reaction of 3-aminopyrazole, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and aromatic aldehyde under reflux.

  • Post-Functionalization : Reduction of nitro groups (if present) and HCl salt formation.

Reagents/Conditions :

  • Solvent: DMF or ethanol.

  • Temperature: Reflux (60–80°C).

Yields :

  • High yields reported for analogous MCR syntheses .

Advantages :

  • Atom economy and reduced purification steps.

  • Broad substrate compatibility.

Comparative Analysis of Methods

MethodKey Reagents/ConditionsYield RangeKey Advantages
Reductive AminationNaBH₄, H₂/Pd-C, HClNot specifiedDirect amine synthesis, simplicity
AlkylationCH₃I, K₂CO₃, DMFModerateFlexible for substituent introduction
Palladium-CatalyzedPd₂(dba)₃, xantphos, Cs₂CO₃48.5–82.4% Precision for complex derivatives
Multicomponent3-Aminopyrazole, aldehyde, DMFHigh Atom economy, scalability

Hydrolysis and Subsequent Reduction

Though less commonly reported, this route involves hydrolysis of a carbonitrile intermediate to a carboxylic acid, followed by esterification and reduction.

Key Steps :

  • Hydrolysis : Conversion of carbonitrile to carboxylic acid using NaOH.

  • Esterification : Formation of methyl ester with H₂SO₄/MeOH.

  • Hydrazide Formation : Reaction with hydrazine hydrate.

  • Reduction : Reduction of hydrazide to amine (e.g., using NaBH₄).

Reagents/Conditions :

  • Hydrolysis: Aqueous NaOH, ethanol reflux.

  • Reduction: NaBH₄, ethanol.

Yields :

  • Hydrazide intermediate: 75% .

Limitations :

  • Indirect route with multiple steps.

  • Lower yield potential compared to MCR or catalytic methods.

Critical Considerations

  • Purity Control : Recrystallization from ethanol or dioxane-water mixtures is crucial for isolating the hydrochloride salt .

  • Catalyst Efficiency : Palladium-mediated reactions require optimized ligand systems (e.g., xantphos) for high yields .

  • Scalability : Multicomponent reactions offer the best scalability for large-scale synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-NH₂) and aromatic system undergo oxidation under controlled conditions:

  • N-Oxide Formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the pyridine nitrogen into an N-oxide derivative .

  • Side-Chain Oxidation : The methyl group at N1 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions .

Table 1: Oxidation Reaction Parameters

ReagentProductYield (%)Conditions
H₂O₂ (30%)N-Oxide derivative72–85RT, 12 h
KMnO₄/H₂SO₄1-Carboxy-pyrazolo-pyridine5880°C, 6 h

Reduction Reactions

The amine group participates in reductive alkylation and hydrogenation:

  • Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines .

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the pyridine ring to a piperidine derivative under 1 atm H₂ .

Table 2: Reduction Pathways

SubstrateReagentProductSelectivity
AcetophenoneNaBH₃CN/MeOHN-(1-Phenylethyl) derivative89%
H₂ (1 atm)Pd/C, EtOHSaturated bicyclic amine76%

Nucleophilic Substitution

The C5 amine acts as a nucleophile in SNAr (nucleophilic aromatic substitution) and alkylation:

  • Aryl Halide Coupling : Reacts with 4-fluoronitrobenzene in DMF at 100°C to yield arylaminated products .

  • Mitsunobu Reaction : Forms C–N bonds with alcohols using DIAD and PPh₃ .

Mechanistic Insight :
The electron-deficient pyridine ring directs electrophiles to the C4 position, while the amine group facilitates nucleophilic attacks at C5 .

Tautomerization and Cyclization

  • Tautomeric Equilibrium : Exists in 1H- and 2H-forms, influencing reactivity in acid/base conditions .

  • Cyclocondensation : Reacts with α,β-unsaturated ketones to form tricyclic derivatives via [3+2] cycloaddition .

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization of the pyridine ring:

  • Suzuki-Miyaura : Boronic acids couple at C4 using Pd(PPh₃)₄/Na₂CO₃ .

  • Buchwald-Hartwig : Forms C–N bonds with aryl halides .

Table 3: Cross-Coupling Efficiency

Reaction TypeCatalystSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄4-Bromophenyl82
Buchwald-HartwigPd₂(dba)₃/XPhos2-Chloropyridine68

Salt Formation and Coordination Chemistry

The hydrochloride salt interacts with transition metals:

  • Complexation : Forms stable complexes with Cu(II) and Zn(II) in aqueous ethanol, characterized by UV-Vis and XRD .

Critical Analysis of Reactivity

  • Steric Effects : The methyl group at N1 hinders electrophilic substitution at adjacent positions .

  • Electronic Effects : The electron-withdrawing pyridine ring activates C4 for nucleophilic attacks .

This compound’s versatility in oxidation, reduction, and coupling reactions makes it invaluable in synthesizing bioactive molecules and materials. Experimental protocols emphasize mild conditions to preserve the labile pyrazolo-pyridine core .

Scientific Research Applications

Kinase Inhibition

One of the most notable applications of 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is its role as a potent inhibitor of TBK1 (TANK-binding kinase 1). Research has demonstrated that derivatives of this compound exhibit strong inhibitory activity against TBK1, which is involved in various cellular processes including inflammation and cancer progression. For instance, a study identified a derivative with an IC50 value of 0.2 nM against TBK1, highlighting its potential as a lead compound for drug discovery targeting immune responses and cancer therapies .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-b]pyridine scaffold can significantly enhance biological activity. By employing computer-aided drug design techniques, researchers have optimized compounds to improve selectivity and potency against specific kinases, thereby advancing the development of targeted therapies for diseases such as cancer and autoimmune disorders .

Synthetic Methods

The synthesis of this compound typically involves several key steps:

  • Starting from 5-nitro-1H-pyrazolo[3,4-b]pyridine, hydrogenation is performed using palladium on carbon as a catalyst to yield the desired product.
  • The reaction conditions often include solvents like tetrahydrofuran and ethanol under controlled temperature and pressure settings to optimize yield and purity .
Synthesis Step Reactants Conditions Yield
Hydrogenation5-nitro-1H-pyrazolo[3,4-b]pyridinePd/C catalyst in THF/ethanol~89%

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. Compounds derived from this scaffold have shown promising results against various bacterial and fungal strains. The synthesis of novel derivatives has been linked to enhanced antimicrobial efficacy, making them potential candidates for developing new antibiotics .

Cancer Therapy

The ability of this compound to inhibit key signaling pathways involved in tumor growth positions it as a valuable compound in cancer research. Its derivatives have been tested for antiproliferative effects across multiple cancer cell lines such as A172, U87MG, and A375, demonstrating significant cytotoxicity that warrants further investigation for therapeutic use .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, differentiation, and survival. This makes it a potential candidate for therapeutic applications in cancer and other diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine Hydrochloride
  • Molecular Formula : C₁₃H₁₃ClN₄
  • Key Differences : A phenyl group replaces the methyl at the 1-position.
  • This compound is categorized under "C9" in synthetic chemistry applications .
1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
  • Molecular Formula : C₁₄H₁₄N₄
  • Key Differences : A benzyl group at the 1-position introduces aromaticity and steric bulk.
  • Impact : Enhanced hydrophobic interactions may improve receptor binding in certain therapeutic contexts, such as enzyme inhibition .

Substituent Variations at the 3-Position

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine Dihydrochloride
  • Molecular Formula : C₈H₁₆Cl₂N₄
  • Key Differences : A methyl group at the 3-position and a saturated pyridine ring (4H–7H).
  • The dihydrochloride salt improves aqueous solubility (MW: 239.15 g/mol) .

Positional Isomerism and Ring Fusion

2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-amine Hydrochloride
  • CAS No.: 2007916-97-2
  • Key Differences : Methyl group at the 2-position instead of 1.
  • Impact : Altered hydrogen-bonding patterns and electronic distribution may affect interactions with biological targets .
1H-Pyrazolo[3,4-c]pyridin-5-amine Dihydrochloride
  • Molecular Formula : C₆H₈Cl₂N₄
  • Key Differences : Ring fusion at [3,4-c] instead of [3,4-b].
  • Impact : Changes the nitrogen atom positions, influencing electronic properties and binding to enzymes like kinases .

Functional Group Additions

N-(2-Chloro-5-nitropyridin-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (S37)
  • Molecular Formula : C₁₂H₁₀ClN₇O₂
  • Key Differences : Nitro and chloro substituents on the pyridine ring.
  • Impact : Enhances electrophilicity, making it a potent intermediate for GSK-3 inhibitors. Reported synthesis yield: 84% .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine HCl C₇H₉ClN₄ 1-Me, 5-NH₂·HCl 192.63 Kinase inhibitors
3-Methyl-1-phenyl analog C₁₃H₁₃ClN₄ 1-Ph, 3-Me, 5-NH₂·HCl 272.72 C9 category synthesis
1,3-Dimethyl dihydrochloride C₈H₁₆Cl₂N₄ 1-Me, 3-Me, saturated ring, 2HCl 239.15 Solubility-enhanced probes
S37 (Nitro/chloro derivative) C₁₂H₁₀ClN₇O₂ 1-Me, 5-NH₂, 2-Cl, 5-NO₂ 335.72 GSK-3 inhibitor synthesis
2-Methyl positional isomer C₇H₉ClN₄ 2-Me, 5-NH₂·HCl 192.63 Structural studies

Research Findings and Implications

  • Biological Activity : Derivatives with electron-withdrawing groups (e.g., nitro in S37) show enhanced inhibitory activity against kinases like GSK-3 .
  • Solubility : Dihydrochloride salts (e.g., 1,3-dimethyl analog) exhibit improved solubility, critical for in vivo pharmacokinetic profiles .
  • Synthetic Flexibility : The pyrazolo[3,4-b]pyridine core allows modular substitutions, enabling rapid optimization for target engagement .

Biological Activity

1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride (CAS No. 1311369-44-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrazolo[3,4-b]pyridine derivatives. One common method includes the reduction of nitro derivatives followed by careful purification processes to yield the target compound in good yields and purity levels .

Anticancer Properties

Research indicates that compounds based on the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The IC50 values for some derivatives against CDK2 and CDK9 were reported as low as 0.36 µM and 1.8 µM, respectively, demonstrating potent inhibitory activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were found to be notably low, indicating a strong potential for therapeutic use in treating resistant bacterial infections .

The mechanism by which 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine exerts its biological effects is believed to involve the inhibition of specific kinase pathways that are crucial for tumor growth and proliferation. Additionally, its ability to disrupt biofilm formation in bacteria suggests a multifaceted approach to combating infections .

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerInhibits CDK2 (IC50: 0.36 µM) and CDK9 (IC50: 1.8 µM)
AntimicrobialEffective against MRSA with low MIC values
AntimicrobialDisrupts biofilm formation in Staphylococcus aureus

Therapeutic Applications

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : As a potential candidate for developing new anticancer agents targeting CDKs.
  • Antibacterial Treatments : For the treatment of infections caused by resistant strains such as MRSA.

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